![molecular formula C16H26N4O B6025688 6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)
6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, commonly known as DMXAA, is a small molecule that has shown promising results in pre-clinical studies as an anti-cancer agent. DMXAA was first discovered in the 1980s, and since then, it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a part of the innate immune system. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which in turn activate the immune system and lead to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines, including interferons and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.
Advantages and Limitations for Lab Experiments
One of the advantages of DMXAA is that it has shown potent anti-cancer activity in pre-clinical studies. However, DMXAA has also been shown to have limited efficacy in clinical trials, which may be due to its short half-life and poor pharmacokinetic properties. Additionally, DMXAA can be toxic at high doses, which limits its clinical application.
Future Directions
Despite the limitations of DMXAA, there are several future directions for research. One area of research is focused on improving the pharmacokinetic properties of DMXAA, such as increasing its half-life and reducing toxicity. Another area of research is focused on identifying biomarkers that can predict response to DMXAA, which can help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research to identify combination therapies that can enhance the anti-cancer activity of DMXAA.
Synthesis Methods
The synthesis of DMXAA involves several steps, including the reaction of 2-amino-5-nitropyridine with ethyl acrylate, followed by reduction and cyclization to form 5-amino-2-(2-methyl-1-piperidinyl)pyridine-3,6-dicarboxylic acid. This compound is then reacted with dimethylformamide dimethyl acetal to form DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its anti-cancer properties. Pre-clinical studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to tumor cell death.
properties
IUPAC Name |
6-(dimethylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-19(2)15-8-7-13(12-18-15)16(21)17-10-9-14-6-4-5-11-20(14)3/h7-8,12,14H,4-6,9-11H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGQQFGZANSPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.